molecular formula C12H9Cl2NO2 B1300505 Ethyl 4,6-dichloroquinoline-3-carboxylate CAS No. 21168-41-2

Ethyl 4,6-dichloroquinoline-3-carboxylate

Cat. No.: B1300505
CAS No.: 21168-41-2
M. Wt: 270.11 g/mol
InChI Key: BSSNTDZRVNQGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,6-dichloroquinoline-3-carboxylate typically involves the esterification of 4,6-dichloroquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4,6-dichloroquinoline-3-carboxylate is used extensively in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of Ethyl 4,6-dichloroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including antimicrobial or anticancer activities .

Comparison with Similar Compounds

  • Ethyl 4-chloroquinoline-3-carboxylate
  • Ethyl 6-chloroquinoline-3-carboxylate
  • Ethyl 4,6-dibromoquinoline-3-carboxylate

Comparison: Ethyl 4,6-dichloroquinoline-3-carboxylate is unique due to the presence of two chloro substituents at positions 4 and 6 on the quinoline ring. This dual substitution enhances its reactivity and allows for a broader range of chemical transformations compared to its mono-substituted counterparts. Additionally, the presence of two chloro groups can influence the compound’s biological activity, making it more potent in certain applications .

Biological Activity

Ethyl 4,6-dichloroquinoline-3-carboxylate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes:

  • Molecular Formula : C12_{12}H9_{9}Cl2_2NO2_2
  • Molecular Weight : Approximately 270.11 g/mol
  • Functional Groups : Contains a quinoline ring with chlorine substituents at the 4 and 6 positions and a carboxylate ester functional group.

This structure enhances its reactivity and potential biological activity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including:

  • Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.
  • Modulation of Cellular Processes : It influences cell signaling pathways and gene expression, which can lead to therapeutic effects in various contexts.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a range of pathogens. Research indicates that it exhibits inhibitory effects on bacterial growth, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Studies have reported that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The mechanism involves:

  • Induction of Apoptosis : The compound activates caspase-dependent pathways leading to programmed cell death.
  • Inhibition of Autophagy : By inhibiting autophagy processes in cancer cells, it enhances the efficacy of other chemotherapeutic agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below are summarized findings from notable research:

StudyFocusFindings
Egan et al. (2000)Antimalarial ActivityThe compound showed potential against Plasmodium falciparum, indicating its relevance in antimalarial drug development .
Rosenthal et al. (1996)Enzyme InhibitionIC50_{50} values were determined for recombinant falcipain-2, demonstrating effective inhibition compared to standard inhibitors .
Zirin et al. (2013)Cancer Cell DeathInduced apoptosis in Primary Effusion Lymphoma (PEL) cells through ER stress pathways .

Properties

IUPAC Name

ethyl 4,6-dichloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSNTDZRVNQGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363154
Record name ethyl 4,6-dichloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21168-41-2
Record name ethyl 4,6-dichloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (19.8 mmol) and phosphorus (V) oxychloride (99.3 mmol) was stirred and heated to 125° C. for 12 hours. The mixture was cooled to ambient temperature and the phosphorus (V) oxychloride was evaporated. The crude product was used without further purification. MS m/z 271.80 (M+1).
Quantity
19.8 mmol
Type
reactant
Reaction Step One
Quantity
99.3 mmol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 45.2 g. of 6-chloro-4-hydroxyquinoline-3-carboxylic acid, ethyl ester (0.18 mol.) and 250 ml. of thionyl chloride is refluxed for 20 hours. The excess thionyl chloride is then removed in vacuo, the residue treated with 200 ml. of water and the ester is extracted with ether. After washing the ethereal extract twice with water, it is dried with Na2SO4 and the solvent distilled off. The residual 4,6-dichloroquinoline-3-carboxylic acid, ethyl ester is triturated with petroleum ether (40°-60°), filtered and dried. Yield: 45.3 g. (93%); m.p. 87°-88°.
Quantity
0.18 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,6-dichloroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4,6-dichloroquinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4,6-dichloroquinoline-3-carboxylate
Reactant of Route 4
Ethyl 4,6-dichloroquinoline-3-carboxylate
Reactant of Route 5
Ethyl 4,6-dichloroquinoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4,6-dichloroquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.